4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
Descripción
This heterocyclic compound features a quinazoline core modified with a [1,3]dioxolo moiety and a sulfanylidene group at positions 6 and 7. Its design likely targets kinase inhibition or protease modulation, though specific biological data are absent in the provided sources.
Propiedades
Fórmula molecular |
C23H18N4O4S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C23H18N4O4S/c28-21(25-11-15-2-1-7-24-10-15)16-5-3-14(4-6-16)12-27-22(29)17-8-19-20(31-13-30-19)9-18(17)26-23(27)32/h1-10H,11-13H2,(H,25,28)(H,26,32) |
Clave InChI |
LJZNKYTXFDMGRV-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas:
-
Reacción de Condensación
- Materiales de partida: 8-oxo-6-sulfanilideno-5H-[1,3]dioxolo[4,5-g]quinazolin-7-il aldehído y ácido piridina-3-carboxílico.
- Reacción: Condensación entre los grupos aldehído y ácido carboxílico.
- Condiciones: Disolvente (por ejemplo, DMF), temperatura suave y catalizador ácido.
- Rendimiento: Moderado a bueno.
-
Producción Industrial
- La síntesis a escala industrial a menudo implica variaciones optimizadas del método anterior.
- Las condiciones y reactivos precisos pueden variar según el fabricante.
Análisis De Reacciones Químicas
Reactividad:
Oxidación: El compuesto contiene un grupo oxo, lo que lo hace susceptible a la oxidación.
Sustitución: La unidad de piridina puede sufrir reacciones de sustitución nucleofílica.
Reducción: La reducción del anillo de quinazolinona puede producir derivados interesantes.
Reactivos Comunes:
Ácidos/Bases: Utilizados para reacciones de condensación.
Hidrazina: Para la reducción.
Agentes Oxidantes: Para explorar su comportamiento de oxidación.
Productos Principales:
Producto de Condensación: El compuesto objetivo.
Derivados Reducidos: Al reducir el anillo de quinazolinona.
Aplicaciones Científicas De Investigación
Anticancer Properties
Preliminary studies indicate that compounds structurally related to 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide exhibit significant anticancer activities. The quinazoline moiety is known for its ability to inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
Research suggests potential antimicrobial properties against a range of pathogens. The presence of the dioxole and sulfanylidene functional groups may enhance the compound's ability to disrupt microbial membranes or inhibit essential bacterial enzymes.
Applications in Drug Design
The unique structural features of this compound make it a candidate for drug design in several therapeutic areas:
- Cancer Therapy : Its ability to target specific signaling pathways involved in tumor growth positions it as a lead compound for developing new anticancer agents.
- Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics, particularly against resistant strains of bacteria.
Case Studies
Several case studies have documented the applications of similar compounds:
- Case Study 1 : A derivative of quinazoline demonstrated significant inhibition of prostate cancer cell proliferation in vitro, suggesting that modifications to the core structure can enhance efficacy.
- Case Study 2 : Research on related dioxole compounds revealed their potential as broad-spectrum antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
Objetivos Moleculares: Probablemente implica interacciones con proteínas celulares.
Vías: Se necesitan más investigaciones para desentrañar su mecanismo preciso.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs; exact data unavailable in evidence.
Key Observations:
Substituent-Driven Solubility : The target compound’s pyridin-3-ylmethyl group may improve aqueous solubility compared to the lipophilic 2-ethylhexyl group in ’s analog .
Electrophilic Reactivity: The sulfanylidene moiety (C=S) in both the target and ’s compound could facilitate covalent binding to cysteine residues in enzymes, a feature absent in the fluorinated, non-sulfur analog from .
Ring System Complexity : The compound incorporates a pyrimido[4,5-b][1,4]diazepin core, which introduces conformational rigidity and fluorine-driven metabolic stability, contrasting with the simpler quinazoline-dioxolo system in the target compound .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalized quinazolinone and benzamide precursors. Key steps include:
- Methylation and sulfanylidene introduction : Use thiourea or phosphorus pentasulfide under reflux conditions in anhydrous ethanol to introduce the sulfanylidene group .
- Coupling reactions : Employ nucleophilic substitution or Mitsunobu reactions to attach the [1,3]dioxoloquinazolinone moiety to the benzamide backbone. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (reported 70–85% in analogous compounds) .
Characterization : Confirm structure via -/-NMR, IR (sulfanylidene C=S stretch ~1200 cm), and HRMS (exact mass ±2 ppm) .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
Answer:
Contradictions often arise from tautomerism (e.g., thione-thiol equilibria) or dynamic effects in the [1,3]dioxoloquinazolinone core. Strategies include:
- Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric states (e.g., sulfanylidene vs. thiol forms) .
- Computational validation : Compare experimental -NMR shifts with DFT-calculated shifts (B3LYP/6-311+G(d,p)) for possible tautomers .
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure, particularly for the sulfanylidene group’s geometry .
Basic: What analytical methods are recommended for purity assessment?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA water) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- Elemental analysis : Ensure C, H, N, S percentages match theoretical values within ±0.4% .
- TLC : Monitor reactions using silica gel plates (dichloromethane:methanol 9:1) and UV visualization .
Advanced: How can computational modeling predict this compound’s biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets (e.g., EGFR, PARP). The pyridinylmethyl group may favor π-π stacking in hydrophobic pockets .
- MD simulations : Assess binding stability (100 ns trajectories, AMBER force field) for the sulfanylidene moiety’s interaction with catalytic cysteine residues .
- ADMET prediction : Tools like SwissADME evaluate bioavailability (Lipinski’s Rule of Five violations) and blood-brain barrier penetration .
Basic: What are the key stability considerations for storage and handling?
Answer:
- Light sensitivity : The [1,3]dioxolo group is prone to photodegradation. Store in amber vials at –20°C under inert gas (argon) .
- Hydrolytic stability : Avoid aqueous buffers at pH >8, as the sulfanylidene group may hydrolyze to thiols. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced: How to design a SAR study to optimize activity against a specific enzyme?
Answer:
- Scaffold modifications : Synthesize analogs with variations in the quinazolinone core (e.g., replacing [1,3]dioxolo with [1,4]dioxane) and the benzamide’s pyridinylmethyl substituent .
- Enzyme assays : Use fluorescence-based or calorimetric (ITC) assays to measure IC values. Compare inhibition kinetics (e.g., ) across analogs .
- Data analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features (logP, polar surface area) with activity .
Basic: What safety protocols are recommended for laboratory handling?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .
- Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How to address low reproducibility in biological assays?
Answer:
- Controlled conditions : Standardize cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and serum batch .
- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering .
- Statistical rigor : Use ≥3 biological replicates and report SEM. Apply ANOVA with post-hoc Tukey tests .
Advanced: What mechanistic studies can elucidate the compound’s mode of action?
Answer:
- Photoaffinity labeling : Incorporate a diazirine group into the benzamide scaffold to crosslink with target proteins .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (≤3.5 Å) .
- Metabolomics : Use LC-MS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
Basic: How to validate the compound’s selectivity across related enzyme isoforms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
